molecular formula C10H12BrN B3185479 3-(4-Bromophenyl)cyclobutanamine CAS No. 1156296-38-6

3-(4-Bromophenyl)cyclobutanamine

Cat. No.: B3185479
CAS No.: 1156296-38-6
M. Wt: 226.11
InChI Key: VNQNQKQBKMLKQN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclobutanamine (CAS: 1156296-38-6) is a cyclobutane derivative featuring a bromophenyl substituent at the 3-position of the cyclobutane ring and an amine group at the 1-position. Its structure combines the strained cyclobutane ring with a para-brominated aromatic system, making it a unique scaffold for studying stereoelectronic effects and non-covalent interactions. The compound exists in cis- and trans-isomeric forms (e.g., cis: 1807937-14-9, trans: 1156296-38-6), which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNQKQBKMLKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₀H₁₂BrN
  • Molecular Weight : 226.12 g/mol
  • Applications : Primarily used in medicinal chemistry as a precursor for protected derivatives (e.g., N-Boc-3-(4-bromophenyl)cyclobutanamine, CAS: 1363166-45-3), which are intermediates in drug discovery for "healing drugs" .
Structural and Physicochemical Comparisons

The table below compares 3-(4-Bromophenyl)cyclobutanamine with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Features Applications/Activity
This compound 1156296-38-6 C₁₀H₁₂BrN - Amine-functionalized cyclobutane
- Cis/trans isomerism affects reactivity
Intermediate for drug synthesis
N-Boc-3-(4-bromophenyl)cyclobutanamine 1363166-45-3 C₁₅H₂₀BrNO₂ - Boc-protected amine enhances stability
- White crystalline solid (99% purity)
Used in peptide synthesis and APIs
Brodifacoum 56073-10-0 C₃₁H₂₃BrO₃ - 4-Hydroxycoumarin derivative
- Bromophenyl-tetralin hybrid
Anti-inflammatory agent (inhibits NO)
Difethialone 104653-34-1 C₃₁H₂₃BrO₂S - Thiochromenone analog
- Enhanced lipophilicity vs. coumarin
Potent anti-inflammatory activity

Key Observations :

  • Cyclobutane vs.
  • Biological Activity: While brodifacoum and difethialone exhibit anti-inflammatory effects via NO suppression , this compound’s direct biological activity remains uncharacterized. Its role as a drug intermediate suggests utility in targeting neurological or metabolic pathways .

Biological Activity

3-(4-Bromophenyl)cyclobutanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a bromophenyl substituent, which contributes to its unique reactivity and biological properties. The molecular formula is C10_{10}H12_{12}BrN, with a molecular weight of approximately 227.12 g/mol. The presence of the bromine atom may influence its interaction with biological targets, enhancing its activity compared to other phenyl derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:

  • Formation of the Cyclobutane Ring : This can be achieved through various cyclization methods involving suitable precursors.
  • Bromination : Introduction of the bromine atom at the para position of the phenyl group can be accomplished using brominating agents.
  • Amine Protection : Protecting groups like tert-butoxycarbonyl (Boc) are used during synthesis to prevent unwanted reactions at the amine site.

A comparative analysis of structurally similar compounds reveals that modifications at the phenyl or cyclobutane positions can significantly alter biological activity and selectivity towards targets such as P-gp.

Case Studies and Research Findings

While direct case studies specifically on this compound are sparse, related research provides insights into its potential applications:

  • Drug Resistance Reversal : In studies involving analogs of structurally similar compounds, it was observed that certain derivatives could effectively reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. This suggests that modifications to the cyclobutanamine structure could yield compounds with enhanced efficacy against resistant cancer phenotypes .
  • PDE4 Inhibition : Compounds with similar frameworks have been identified as potent PDE4 inhibitors, which are useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This opens avenues for exploring this compound in similar therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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